

commercial availability and purity of 2,5-Dibromoisonicotinaldehyde

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Compound of Interest

Compound Name: 2,5-Dibromoisonicotinaldehyde

Cat. No.: B1293480

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2,5-Dibromoisonicotinaldehyde: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **2,5-Dibromoisonicotinaldehyde** (CAS No. 959244-28-1), a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document details its commercial availability and purity, a comprehensive, plausible synthetic protocol, and a representative experimental workflow for its application in the synthesis of novel chemical entities.

Commercial Availability and Purity

2,5-Dibromoisonicotinaldehyde is commercially available from a range of suppliers, typically offered in research-grade purities. The compound, with the molecular formula $C_6H_3Br_2NO$, is a key intermediate for the synthesis of more complex substituted pyridine derivatives.^[1] Below is a summary of its availability from select vendors.

Supplier	CAS Number	Purity	Available Quantities
AccelaChem	959244-28-1	≥95%	1g, bulk
AstaTech Inc.	959244-28-1	95%	1g
Hangzhou Hairui Chemical Co., Ltd.	959244-28-1	99%	500g
Synthonix	959244-28-1	97%	Inquire
P&S Chemicals	959244-28-1	Not Specified	Inquire

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,5-Dibromoisonicotinaldehyde** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established organometallic and pyridine chemistry methodologies. The following protocol describes a two-step synthesis starting from the commercially available 2,5-dibromopyridine. The first step involves a halogen-metal exchange followed by formylation using N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2,5-Dibromoisonicotinaldehyde

Step 1: Grignard Reagent Formation and Formylation

- Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2,5-dibromopyridine (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to between 0°C and -15°C in an ice-salt or dry ice/acetone bath.
- Grignard Reagent Formation: Isopropylmagnesium chloride (1.05 equivalents) in THF is added dropwise to the cooled solution, maintaining the internal temperature below -10°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the Grignard reagent.

- Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature below -10°C.
- Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

- Column Chromatography: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield **2,5-Dibromoisonicotinaldehyde** as a solid.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Application in Medicinal Chemistry: A Representative Experimental Workflow

2,5-Dibromoisonicotinaldehyde is a versatile intermediate for the synthesis of diverse molecular scaffolds. The aldehyde functionality can readily undergo various chemical transformations, including Wittig reactions, reductive aminations, and the formation of Schiff bases. The two bromine atoms provide handles for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.

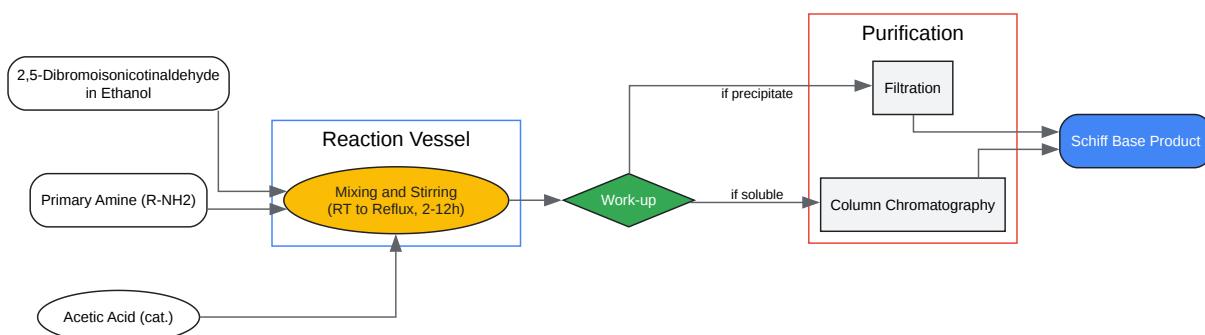
The following section details a representative experimental workflow for the synthesis of a Schiff base derivative, a common strategy in the generation of compound libraries for drug discovery.

Experimental Protocol: Synthesis of a 2,5-Dibromoisonicotinaldehyde-derived Schiff Base

- Reaction Setup: To a solution of **2,5-Dibromoisonicotinaldehyde** (1 equivalent) in a suitable solvent such as ethanol or methanol, is added a primary amine (1.1 equivalents).
- Reaction Conditions: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for 2-12 hours.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting Schiff base product, if it precipitates, can be isolated by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

This straightforward reaction allows for the rapid generation of a library of compounds with diverse functionalities, depending on the choice of the primary amine.

Diagram of a Representative Experimental Workflow: Schiff Base Synthesis



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Caption: Workflow for the synthesis of a Schiff base from **2,5-Dibromoisonicotinaldehyde**.

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References

- 1. CAS # 959244-28-1, 2,5-Dibromoisonicotinaldehyde: more information. [sdhlibiochem.chemblink.com]
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